A Technical Guide to the Physical Properties of 4,4'-Dinitrocarbanilide-d8
A Technical Guide to the Physical Properties of 4,4'-Dinitrocarbanilide-d8
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known physical and chemical properties of 4,4'-Dinitrocarbanilide-d8 (DNC-d8), a deuterated isotopologue of 4,4'-Dinitrocarbanilide (DNC). DNC is the primary marker residue for the anticoccidial agent Nicarbazin, which is used in the poultry industry.[1][2] The deuterated form, DNC-d8, serves as a critical internal standard for bioanalytical quantification by mass spectrometry (GC-MS or LC-MS) in drug metabolism and pharmacokinetic (DMPK) studies, as well as in residue analysis for food safety.[3]
Chemical Identity and Structure
4,4'-Dinitrocarbanilide-d8 is a synthetic, stable isotope-labeled compound where eight hydrogen atoms on the two phenyl rings have been replaced with deuterium. This substitution results in a mass shift that allows it to be distinguished from the endogenous, non-labeled compound in analytical assays, ensuring high precision and accuracy in quantification.
Physical and Chemical Properties
The physical properties of DNC-d8 are primarily available from suppliers of analytical standards. While extensive experimental data such as melting and boiling points are not published in peer-reviewed literature for the deuterated form, the data for the parent compound can provide a close approximation. The key difference lies in the molecular weight due to the incorporation of deuterium.
Table 1: Physical Properties of 4,4'-Dinitrocarbanilide-d8
| Property | Value | Source |
|---|---|---|
| Chemical Name | 1,3-bis[4-nitro(2,3,5,6-²H₄)phenyl]urea | [4] |
| Synonyms | N,N'-Bis(p-nitrophenyl)urea-d8, DNC-d8 | [5][6] |
| CAS Number | 1156508-87-0 | [4][5][6] |
| Molecular Formula | C₁₃H₂D₈N₄O₅ | [5][6] |
| Molecular Weight | 310.29 g/mol | [4][5][6] |
| Appearance | Yellow Solid Powder | [4][5] |
| Purity | ≥98% | [4][5] |
| Isotopic Enrichment | 98 atom % D | [7][8] |
| Storage Conditions | Store at 2-8°C or -20°C, dry and dark | [4][5] |
| Stability | Stable under recommended storage conditions | [7] |
| Solubility | Soluble in DMSO (with heating) |[3] |
Table 2: Physical Properties of Non-Labeled 4,4'-Dinitrocarbanilide (for reference)
| Property | Value | Source |
|---|---|---|
| CAS Number | 587-90-6 | [9] |
| Molecular Formula | C₁₃H₁₀N₄O₅ | [10] |
| Molecular Weight | 302.24 g/mol | [9][10] |
| Melting Point | 312°C (with decomposition) | [9] |
| Solubility (at 25°C) | Water: 2 x 10⁻⁶ g/100 mLEthanol: 0.007 g/100 mLEthyl Acetate: 0.015 g/100 mLDimethyl Sulfoxide (DMSO): 0.47 g/100 mLPractically insoluble in acetone, chloroform, benzene, ether |[9] |
Experimental Protocols
Detailed, published experimental protocols for determining the physical properties of DNC-d8 are not available. However, standard methodologies used for organic compounds of this nature would be employed.
Determination of Melting Point (Capillary Method)
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Sample Preparation: A small quantity of the crystalline DNC-d8 solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus (e.g., an oil bath or a metal block heater) equipped with a thermometer or a digital temperature sensor.
-
Heating and Observation: The apparatus is heated slowly, typically at a rate of 1-2°C per minute as the temperature approaches the expected melting point (approximated from the non-labeled compound).
-
Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For compounds that decompose, the temperature of decomposition is noted.
Determination of Solubility
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Equilibrium Method: To determine solubility in a specific solvent (e.g., DMSO, Ethanol), an excess amount of DNC-d8 solid is added to a known volume of the solvent in a sealed vial.
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Sample Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation and Analysis: The saturated solution is filtered to remove undissolved solid. A precise volume of the clear supernatant is then taken and diluted.
-
Quantification: The concentration of DNC-d8 in the diluted sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS, by comparing the response to a calibration curve prepared with known concentrations of the standard. The solubility is then calculated and expressed in units such as mg/mL or g/100 mL.
Logical and Functional Relationships
As an isotopically labeled internal standard, the primary function of 4,4'-Dinitrocarbanilide-d8 is directly related to the quantification of its non-labeled analogue. The following diagram illustrates this fundamental relationship in a typical analytical workflow.
Caption: Relationship and workflow for DNC and its deuterated internal standard.
References
- 1. Nicarbazin | C19H18N6O6 | CID 9507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Degradation of 4,4'-Dinitrocarbanilide in Chicken Breast by Thermal Processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. achemtek.com [achemtek.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. 4,4'-Dinitrocarbanilide [drugfuture.com]
- 10. 4,4'-Dinitrocarbanilide | C13H10N4O5 | CID 9509 - PubChem [pubchem.ncbi.nlm.nih.gov]

